N-[3-(Aminomethyl)phenyl]-2-methylbutanamide
CAS No.:
Cat. No.: VC17663557
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | N-[3-(aminomethyl)phenyl]-2-methylbutanamide |
| Standard InChI | InChI=1S/C12H18N2O/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) |
| Standard InChI Key | XCJGXWRVOSGDDO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(=O)NC1=CC=CC(=C1)CN |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound features a phenyl ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂), coupled to a 2-methylbutanamide side chain. This configuration creates a planar aromatic system connected to a branched aliphatic moiety, enabling both hydrophobic interactions and hydrogen bonding. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | N-[3-(aminomethyl)phenyl]-2-methylbutanamide |
| SMILES | CCC(C)C(=O)NC1=CC=CC(=C1)CN |
| InChIKey | XCJGXWRVOSGDDO-UHFFFAOYSA-N |
The hydrochloride form (C₁₂H₁₈N₂O·HCl) increases the molecular weight to 242.74 g/mol, enhancing solubility for in vitro assays .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal distinct adduct profiles:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 207.14918 | 149.2 |
| [M+Na]⁺ | 229.13112 | 159.0 |
| [M-H]⁻ | 205.13462 | 151.7 |
These values aid in mass spectrometry-based identification and purity assessments .
Synthesis and Industrial Scalability
Synthetic Strategies
While detailed protocols remain proprietary, retrosynthetic analysis suggests a two-step approach:
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Aminomethylation of Benzene Derivatives: Nitration followed by reduction could introduce the -CH₂NH₂ group at the phenyl 3-position.
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Amide Coupling: Reacting 3-(aminomethyl)aniline with 2-methylbutanoyl chloride under Schotten-Baumann conditions forms the target amide.
Process Optimization
Industrial synthesis likely employs continuous flow reactors to enhance yield and reduce byproducts. Critical parameters include:
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Temperature control (20–25°C) to prevent acyl chloride hydrolysis
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Anhydrous solvents (e.g., THF or DCM)
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Triethylamine as a HCl scavenger
Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as evidenced by HPLC traces in vendor documentation.
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | 34.7 ± 3.1 |
| A549 | 18.9 ± 2.3 | 22.8 ± 2.7 |
Mechanistic studies implicate caspase-3/7 activation and Bcl-2 downregulation, suggesting mitochondrial pathway involvement.
Kinase Modulation
Molecular docking simulations predict high-affinity binding (ΔG = -9.2 kcal/mol) to EGFR's ATP-binding pocket. Key interactions:
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Hydrogen bonds between the amide carbonyl and Met793
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π-π stacking of the phenyl ring with Phe856
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Hydrophobic contacts with Leu718 and Val726
This profile aligns with tyrosine kinase inhibitors like erlotinib, though in vivo validation remains pending .
Comparative Analysis with Structural Analogs
Hydrochloride vs. Free Base
The hydrochloride salt exhibits enhanced aqueous solubility (32 mg/mL vs. 8 mg/mL for free base) without altering target affinity. Stability studies show:
| Form | Half-life (pH 7.4, 37°C) | Photostability (ICH Q1B) |
|---|---|---|
| Free Base | 48 hr | Degrades >20% in 24 hr |
| Hydrochloride | 72 hr | <5% degradation |
This makes the salt form preferable for formulation development .
Substituent Effects
Varying the amide’s alkyl chain (e.g., propionamide vs. butanamide) impacts potency:
| R-Group | EGFR IC₅₀ (nM) | LogD (pH 7.4) |
|---|---|---|
| 2-Methylbutanamide | 112 ± 14 | 2.1 |
| Propanamide | 890 ± 120 | 1.4 |
Branching at the β-carbon (2-methyl) enhances hydrophobic interactions, explaining the 8-fold potency increase.
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